2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one
Description
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-piperidin-2-yl-1-(1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C10H14N2OS/c13-9(10-6-11-7-14-10)5-8-3-1-2-4-12-8/h6-8,12H,1-5H2 |
InChI Key |
SLYUJDMYCHJGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Thiazole Synthesis
The Hantzsch thiazole synthesis remains the most reliable method for constructing the 1,3-thiazole core. As demonstrated in CDK4/6 inhibitor research, reacting thioureas with α-haloketones under reflux conditions yields 5-acetylthiazoles. For example, treating 1-cyclopentylthiourea with 3-chloro-2,4-pentanedione in ethanol produces 5-acetylthiazole derivatives in 50–70% yields. Adapting this protocol, 1-(1,3-thiazol-5-yl)ethan-1-one can be synthesized via the reaction of thiourea with bromoacetone, followed by purification via silica gel chromatography.
Alternative Thiazole Formation Routes
Patent data highlights the use of isoxazole-thiazole hybrids, suggesting that cyclocondensation of thioamides with α,β-diketones could alternatively yield thiazole intermediates. However, the Hantzsch method offers superior regioselectivity for 5-substituted thiazoles, critical for subsequent functionalization.
Methodologies for Introducing the Piperidin-2-yl Moiety
Nucleophilic Substitution at the α-Position
A two-step bromination-substitution sequence is proposed:
- Bromination : Treating 1-(1,3-thiazol-5-yl)ethan-1-one with N-bromosuccinimide (NBS) under radical conditions yields 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-one.
- Substitution : Reacting the brominated intermediate with piperidin-2-amine in the presence of cesium carbonate in acetonitrile (as in anti-tuberculosis agent synthesis) facilitates displacement. This method mirrors epoxide ring-opening reactions, where secondary amines attack electrophilic centers.
Mannich Reaction for Direct Coupling
The Mannich reaction, employed in imidazo[2,1-b]thiazole derivatization, could directly introduce the piperidine group. Combining 1-(1,3-thiazol-5-yl)ethan-1-one, formaldehyde, and piperidin-2-amine under acidic conditions may yield the target compound. However, this approach risks forming β-amino ketones unless stringent steric control is enforced.
Optimization and Reaction Conditions
Solvent and Base Selection
Cesium carbonate in acetonitrile, as used in piperidinol syntheses, proves effective for nucleophilic substitutions, offering mild conditions (50–80°C) and minimizing side reactions. Conversely, DMF or DMSO accelerates reactions but complicates purification due to high boiling points.
Protecting Group Strategies
To prevent undesired N-alkylation, piperidin-2-amine may require Boc protection prior to substitution. Deprotection with trifluoroacetic acid (TFA) restores the free amine, as seen in guanidine synthesis.
Analytical Characterization and Purity Assessment
Spectroscopic Validation
Chromatographic Purification
Flash chromatography (silica gel, DCM/MeOH gradients) resolves intermediates, while recrystallization in ethanol or benzene-petroleum ether mixtures enhances final product purity.
Challenges and Limitations
Regiochemical Control
Ensuring substitution at the α-position remains challenging due to competing γ-attack in Mannich reactions. Bromination selectivity also varies with solvent and initiator choice.
Functional Group Compatibility
The thiazole’s electron-deficient nature complicates enolate formation, necessitating low-temperature (−78°C) conditions for Grignard reactions.
Chemical Reactions Analysis
Alkylation at the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes alkylation with alkyl halides or alkylating agents. For example:
-
Reaction with methyl iodide forms a quaternary ammonium salt.
-
Ether formation via Williamson synthesis has been observed using alkoxide ions .
Key Conditions :
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| CH₃I | N-Methylpiperidinium derivative | 85 | |
| C₂H₅ONa + CH₃CH₂Br | Piperidine ethyl ether derivative | 72 |
Acetylation and Esterification
The piperidine nitrogen can be acetylated using acetic anhydride or acetyl chloride, forming stable amide derivatives. The ketone group also participates in esterification:
Example Reaction :
Yield : ~90% under optimized conditions .
Oxidation and Reduction Reactions
While the ethanone group is resistant to further oxidation, reduction with agents like LiAlH₄ converts it to a secondary alcohol. Conversely, synthetic routes often involve oxidizing thiazol-5-yl ethanol intermediates to form the ketone :
Nucleophilic Substitution on the Thiazole Ring
The thiazole’s 2- and 5-positions undergo electrophilic substitution. For example:
-
Halogenation with Cl₂ or Br₂ introduces halogens at the 4-position of the thiazole .
-
Friedel-Crafts acylation modifies the thiazole with acyl groups .
Notable Example :
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 2-(Piperidin-2-yl)ethan-1-one | Cl₂, FeCl₃ | 4-Chlorothiazole derivative | 78 |
Condensation and Cyclization
The ketone participates in condensation reactions with amines or hydrazines:
-
Reaction with phenylhydrazine forms a hydrazone derivative.
-
Cyclization with thiourea derivatives generates pyrimidine-thiazole hybrids, a common strategy in medicinal chemistry .
Synthetic Pathway :
Michael Addition and Conjugate Additions
The α,β-unsaturated ketone (if formed via dehydration) undergoes Michael additions. For instance, reaction with malononitrile yields cyano-substituted derivatives:
Comparative Reactivity of Structural Analogues
The table below highlights reactivity differences among structurally related compounds:
Scientific Research Applications
2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound’s key structural elements—a thiazole ring, ethanone group, and amine-containing substituent—are shared with several analogs. Differences arise in the nature of the amine group (cyclic vs. acyclic) and substituents on the thiazole ring.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Amine Group Impact: Cyclic amines (e.g., piperidine in the target compound) may enhance rigidity and binding affinity compared to acyclic amines (e.g., cyclopropylamino or anilino groups) .
- Thiazole Substitution: Methyl or halogen substituents (e.g., 4-fluoroanilino in ) influence electronic properties and melting points.
Physicochemical Properties
- Melting Points: Thiazole derivatives with aromatic amines (e.g., 4-fluoroanilino ) exhibit higher melting points (~217°C) compared to aliphatic analogs (liquid at RT ).
- Solubility : Piperidine-containing compounds likely have moderate solubility in organic solvents due to their balanced lipophilicity.
Biological Activity
2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is a synthetic compound that integrates a piperidine ring with a thiazole moiety. This unique structural composition allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is , with a molar mass of approximately 210.30 g/mol .
Biological Activities
The compound exhibits several notable biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one has significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of cellular functions, potentially through interactions with DNA gyrase, similar to other thiazole derivatives .
2. Antifungal Properties
In addition to its antibacterial effects, this compound also demonstrates antifungal activity against certain pathogenic fungi. Studies have indicated its efficacy in inhibiting fungal growth, suggesting potential applications in treating fungal infections .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to various diseases. For instance, its derivatives have shown promise as selective inhibitors of glutaminase (GLS1), an enzyme implicated in cancer metabolism .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one. The presence of the piperidine and thiazole rings contributes significantly to its pharmacological profile. Modifications to these rings can enhance or diminish biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Piperidine Ring | Enhances receptor binding and cellular uptake |
| Thiazole Moiety | Contributes to antimicrobial properties |
Case Studies
Several studies have highlighted the biological potential of 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one:
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against clinical isolates of S. aureus and E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 0.025 mg/mL, indicating potent activity .
Case Study 2: Enzyme Inhibition
In another investigation focused on GLS1 inhibition, derivatives of 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one were synthesized and evaluated. The most promising derivative exhibited an IC50 value in the nanomolar range, highlighting its potential as a therapeutic agent in cancer treatment .
Future Directions
The diverse biological activities exhibited by 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one warrant further exploration. Future research should focus on:
- Mechanistic Studies: Elucidating the exact mechanisms through which this compound exerts its effects on microbial cells and enzymes.
- In Vivo Evaluations: Conducting animal studies to assess the therapeutic potential and safety profile before clinical trials.
Q & A
Basic: What are the common synthetic routes for 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one, and how are intermediates characterized?
Answer:
The compound is typically synthesized via multi-step protocols involving heterocyclic coupling. For example:
- Piperidine-thiazole coupling: The Hantzsch reaction is frequently employed to assemble the thiazole ring, followed by piperidine functionalization under reflux conditions using solvents like ethanol or DMF .
- Intermediate characterization: Key intermediates are monitored using HPLC for reaction progress and ¹H/¹³C NMR for structural validation. For instance, the thiazole acetyl group (C=O) appears as a distinct peak near 170 ppm in ¹³C NMR, while piperidine protons resonate between δ 1.5–3.0 ppm in ¹H NMR .
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
- Purity analysis: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to verify purity (>95%).
- Structural confirmation:
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the piperidine-thiazole moiety?
Answer:
- Crystallographic refinement: Software like SHELXL refines bond lengths/angles, resolving piperidine puckering (e.g., Cremer-Pople parameters) and thiazole planarity. For example, a study on a related thiazole-piperidine hybrid revealed a chair conformation for piperidine (puckering amplitude q = 0.52 Å) and a dihedral angle of 12.3° between the thiazole and piperidine planes .
- Ambiguity mitigation: Twinning and disorder in crystals are addressed using SHELXD for phase correction and PLATON for validation .
Advanced: What strategies address discrepancies in biological activity data across different assay conditions for this compound?
Answer:
- Assay standardization: Use orthogonal assays (e.g., isolated rat aorta rings vs. cell-based calcium flux assays) to confirm cardiotropic activity. For instance, a related compound showed EC₅₀ = 12 µM in aortic rings but required 25 µM in cellular assays due to membrane permeability differences .
- Data normalization: Normalize activity to positive controls (e.g., L-carnitine) and account for solvent effects (DMSO > 0.1% can inhibit PI3K pathways) .
Advanced: How do computational models predict the interaction of this compound with biological targets, and what validation is required?
Answer:
- Docking studies: Molecular docking (e.g., AutoDock Vina) predicts binding to cardiac ion channels (e.g., hERG). For a triazole-thiazole analog, docking scores (∆G = −9.2 kcal/mol) correlated with experimental IC₅₀ values (18 µM) .
- Validation:
- MD simulations (100 ns) assess binding stability (RMSD < 2 Å).
- Mutagenesis assays validate key residues (e.g., Tyr652 in hERG) critical for hydrogen bonding .
Advanced: What are the challenges in optimizing reaction yields for multi-step syntheses involving thiazole-piperidine hybrids?
Answer:
- Key challenges:
- Thiazole ring instability under acidic conditions (pH < 3) leads to decomposition; neutral pH and low temperatures (0–5°C) are preferred .
- Piperidine N-alkylation competes with oxidation; use of NaBH₄ or Pd/C hydrogenation improves selectivity for secondary amine formation .
- Yield optimization:
Advanced: How can researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Answer:
- Solubility profiling:
- Experimental logP (2.8) predicts moderate lipophilicity, but measured solubility in DMSO (32 mg/mL) vs. water (<0.1 mg/mL) suggests aggregation. Use dynamic light scattering (DLS) to detect micelle formation .
- Co-solvent systems (e.g., PEG-400/water) enhance solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
